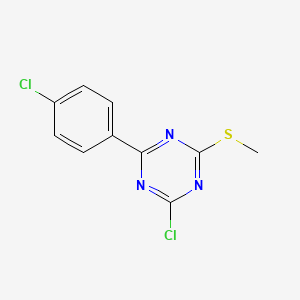
2-(2-Iodo-4-nitrophenyl)acetic Acid
説明
2-(2-Iodo-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6INO4 It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
作用機序
Target of Action
It is known that similar compounds, such as p-nitrophenylacetic acid, interact with enzymes like penicillin g acylase in organisms like escherichia coli .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other nitrobenzenes . Nitrobenzenes are known to interact with a variety of biological targets, often through the nitro group, which can participate in various chemical reactions.
Biochemical Pathways
Nitrobenzenes are known to participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It’s known that similar compounds can have varied pharmacokinetic properties depending on their specific structure and the organism in which they are studied .
Result of Action
Given its structural similarity to other nitrobenzenes, it may have similar effects, such as the potential to cause oxidative stress or other cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Iodo-4-nitrophenyl)acetic Acid. For instance, the compound’s stability may be affected by temperature, as suggested by the recommended storage conditions . Additionally, the compound’s efficacy may be influenced by factors such as pH, the presence of other compounds, and specific characteristics of the biological system in which it is present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodo-4-nitrophenyl)acetic acid typically involves the iodination of 4-nitrophenylacetic acid. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an acidic medium to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The key steps include nitration, iodination, and subsequent purification to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
2-(2-Iodo-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
4-Nitrophenylacetic acid: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodo-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness: 2-(2-Iodo-4-nitrophenyl)acetic acid is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
2-(2-iodo-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNAALHVCXDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)


![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)
![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)
![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)
![N1-(3-chloro-2-fluorophenyl)-3-{[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042681.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B3042683.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3042686.png)
![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea](/img/structure/B3042688.png)
![N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide](/img/structure/B3042689.png)
![Ethyl 2-([1-(4-chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]amino)-2-oxoacetate](/img/structure/B3042690.png)
